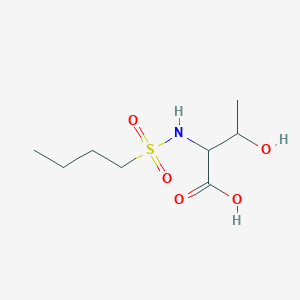![molecular formula C9H15NO4 B3375951 3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid CAS No. 1161713-40-1](/img/structure/B3375951.png)
3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid
Descripción general
Descripción
“3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid” is a chemical compound with the CAS Number: 1161713-40-1 . It is also known as N-[(2-methylcyclopropyl)carbonyl]threonine . The molecular weight of this compound is 201.22 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H15NO4 . The InChI Code of the compound is 1S/C9H15NO4/c1-4-3-6(4)8(12)10-7(5(2)11)9(13)14/h4-7,11H,3H2,1-2H3,(H,10,12)(H,13,14) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Mecanismo De Acción
The exact mechanism of action of 3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid is not fully understood. However, it is thought to work by increasing protein synthesis and reducing protein breakdown in muscle cells. This compound may also have anti-inflammatory properties that help to reduce muscle damage and soreness.
Biochemical and Physiological Effects
This compound has been shown to increase muscle mass and strength in both trained and untrained individuals. It may also help to reduce muscle damage and soreness caused by intense exercise. This compound may also have anti-inflammatory properties that help to reduce inflammation and oxidative stress in muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid is a relatively safe and non-toxic compound that can be easily synthesized in a laboratory setting. However, there are some limitations to using this compound in lab experiments. For example, the effects of this compound may vary depending on the dosage, timing, and duration of supplementation. Additionally, this compound may interact with other compounds or medications, so caution should be taken when using this compound in combination with other substances.
Direcciones Futuras
There are several future directions for research on 3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid. One area of interest is the potential benefits of this compound in reducing muscle wasting and improving muscle function in aging populations. Another area of interest is the potential use of this compound in combination with other compounds or interventions to enhance its effects on muscle growth and performance. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects and interactions with other substances.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid has been studied for its potential benefits in promoting muscle growth and reducing muscle damage. Several studies have shown that this compound supplementation can increase muscle mass and strength in both trained and untrained individuals. This compound may also help to reduce muscle damage and soreness caused by intense exercise.
Safety and Hazards
Propiedades
IUPAC Name |
3-hydroxy-2-[(2-methylcyclopropanecarbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-3-6(4)8(12)10-7(5(2)11)9(13)14/h4-7,11H,3H2,1-2H3,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBATMQVLULPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C(C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



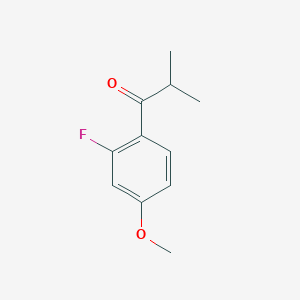

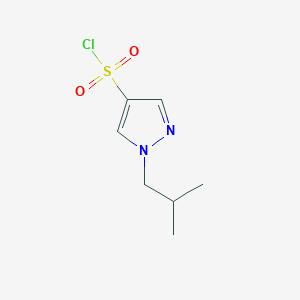

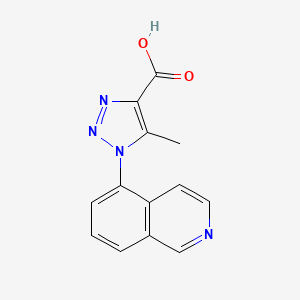
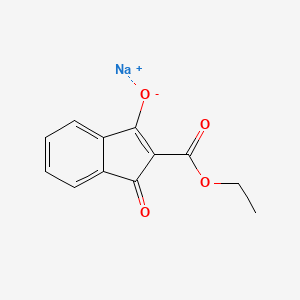
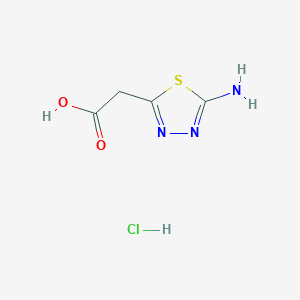
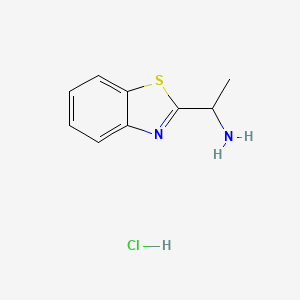
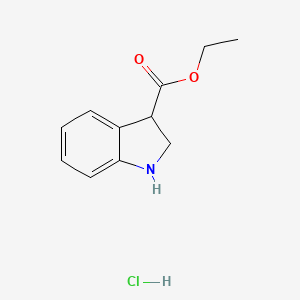


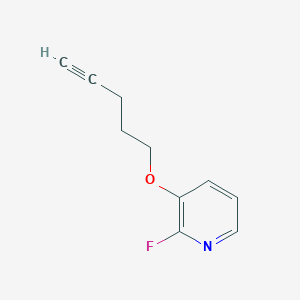
![Spiro[2.4]hept-4-en-6-one](/img/structure/B3375947.png)
